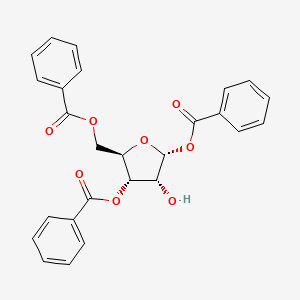

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

Overview

Description

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzoyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis and as an intermediate in the preparation of various nucleoside analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose can be synthesized through the benzoylation of a-D-ribofuranose. The process typically involves the reaction of a-D-ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Acid-Catalyzed Anomerization

This compound undergoes acid-catalyzed anomerization in acetic acid-acetic anhydride mixtures, enabling interconversion between α- and β-anomers. Key findings include:

-

Mechanism : Exocyclic C–O bond cleavage dominates, bypassing acyclic intermediates. The acetyl cation (Ac⁺) acts as the catalytic species .

-

Kinetics : Rate constants were determined via NMR spectroscopy, with pseudo-first-order kinetics observed under varying acid concentrations .

-

Selectivity : The reaction favors retention of the benzoyl-protected hydroxyl groups, preserving the ribofuranose backbone .

Fluorination at C-2 Position

Stereospecific fluorination using sulfonate esters facilitates the synthesis of 2′-fluoro-arabinonucleosides:

-

Reagents : 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters react with K¹⁸F in acetonitrile .

-

Conditions : Reactions proceed at 80–100°C for 10–30 minutes, yielding 2′-¹⁸F-fluoro derivatives .

-

Applications : The resulting ¹⁸F-labeled compounds are critical for positron emission tomography (PET) imaging probes targeting viral and cancer biomarkers .

| Reaction Parameter | Details |

|---|---|

| Substrate | 2-sulfonate ester derivative |

| Fluorinating Agent | K¹⁸F |

| Solvent | Acetonitrile |

| Yield | 60–75% (optimized conditions) |

Enzymatic Interactions

While not direct chemical reactions, the compound’s derivatives interact with enzymes in biochemical pathways:

-

DNA Polymerase Inhibition : Cloforabine triphosphate (derived from the deprotected ribose) competitively inhibits viral DNA polymerase, blocking replication .

-

Kinase Phosphorylation : Intracellular kinases phosphorylate nucleoside analogs to active triphosphate forms, enhancing therapeutic efficacy .

Comparative Reactivity with Structural Analogs

The tri-benzoyl configuration distinguishes its reactivity from related compounds:

| Compound | Structural Features | Reactivity Profile |

|---|---|---|

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | Three benzoyl groups | High stability, selective deprotection |

| 1,2-O-Isopropylidene-α-D-ribofuranose | Isopropylidene protecting group | Lower solubility in organic solvents |

| 2′,3′-Dideoxycytidine | Reduced hydroxyl groups | Enhanced antiviral activity against HIV |

Stability and Degradation

-

Thermal Stability : Melting point ranges from 125–129°C, with decomposition observed above 200°C .

-

Hydrolytic Sensitivity : Susceptible to basic hydrolysis (pH > 10), but stable under acidic conditions (pH 4–7) .

-

Storage : Stable at room temperature in anhydrous environments; incompatible with oxidizing agents .

Scientific Research Applications

Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose serves as a crucial precursor in the synthesis of nucleosides. Nucleosides are vital components of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The compound's role in nucleoside synthesis is particularly important for developing antiviral and anticancer drugs.

- Case Study: The synthesis of purine nucleoside analogs has been extensively studied due to their broad antitumor activity. Research indicates that these analogs can inhibit DNA synthesis and induce apoptosis in cancer cells, making them effective in treating various malignancies .

Biochemical Research

In biochemical research, this compound is utilized to investigate the structure and function of ribonucleic acids (RNA). Its derivatives help researchers understand RNA's role in cellular processes and its interactions with proteins.

- Research Insight: Studies have shown that this compound can facilitate glycosylation reactions leading to the formation of ribonucleosides that mimic natural substrates used by RNA polymerases .

Drug Development

The compound is significant in pharmaceutical formulations, particularly in creating prodrugs that enhance bioavailability and therapeutic efficacy. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

- Application Example: this compound has been used as an intermediate for clofarabine, a potent antineoplastic agent used in treating acute lymphoblastic leukemia .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic techniques. It aids in identifying and quantifying similar compounds within complex mixtures.

- Usage Details: Its stability and solubility properties make it suitable for use in high-performance liquid chromatography (HPLC) methods to analyze nucleoside compositions .

Material Science

Recent research explores the potential of this compound in developing novel biomaterials. Its applications extend to tissue engineering and regenerative medicine due to its biocompatibility and ability to form hydrogels.

- Future Directions: The compound's derivatives are being investigated for their potential to create scaffolds that support cell growth and differentiation in tissue engineering applications .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Nucleoside Synthesis | Precursor for nucleosides used in antiviral and anticancer drugs | Synthesis of purine nucleoside analogs |

| Biochemical Research | Investigates RNA structure/function; facilitates glycosylation reactions | Formation of ribonucleosides |

| Drug Development | Intermediate for prodrugs enhancing bioavailability | Used in clofarabine synthesis |

| Analytical Chemistry | Standard for chromatographic techniques | HPLC analysis of nucleoside compositions |

| Material Science | Potential use in biomaterials for tissue engineering | Development of hydrogels for cell scaffolding |

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is primarily related to its role as an intermediate in the synthesis of nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly useful in antiviral and anticancer therapies .

Comparison with Similar Compounds

- 1,2,3-Tri-O-benzoyl-a-D-ribofuranose

- 1,3,5-Tri-O-acetyl-a-D-ribofuranose

- 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose

Comparison: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is unique due to the presence of benzoyl groups, which provide specific reactivity and stability. Compared to its acetyl and methoxybenzoyl counterparts, the benzoyl groups offer different steric and electronic properties, making it suitable for specific synthetic applications .

Biological Activity

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose is a significant compound in biochemical research, particularly in the synthesis and modification of nucleic acids. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : C26H22O8

- Molecular Weight : 462.45 g/mol

- CAS Number : 22224-41-5

- Solubility : Insoluble in water; soluble in chloroform

- Melting Point : 125°C to 129°C

This compound primarily functions as a protective group for hydroxyl functional groups in nucleic acids. This protection is crucial during nucleic acid synthesis and modification processes:

- Target Enzymes : It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases .

- Biochemical Role : The compound aids in the synthesis of nucleosides, which are essential for forming nucleotides necessary for DNA and RNA synthesis .

Cellular Effects

The compound influences several cellular processes:

- Nucleotide Synthesis : It contributes to the formation of nucleotides vital for DNA replication, RNA transcription, and protein synthesis.

- Cell Signaling : By modulating nucleotide availability, it can affect cell signaling pathways and gene expression .

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses : Promote effective nucleoside synthesis without adverse effects.

- High Doses : Potentially toxic, leading to disruptions in cellular metabolism .

Applications in Research

This compound has several applications in scientific research:

- Synthesis of Nucleoside Analogs : Used as an intermediate in synthesizing nucleoside analogs for antiviral and anticancer therapies .

- Carbohydrate Chemistry Studies : Serves as a model compound to investigate the properties of ribose derivatives.

- Bioconjugation : Employed in preparing bioconjugates for various biomedical applications .

Case Study 1: Nucleoside Synthesis

In a study involving the synthesis of fluorinated nucleosides, researchers utilized this compound as a starting material. The compound facilitated the formation of various nucleoside analogs that exhibited significant antiviral activity against hepatitis C virus (HCV) replication assays. The results indicated that modifications at specific positions enhanced biological efficacy while maintaining stability .

Case Study 2: Toxicity Assessment

A toxicity assessment in animal models revealed that at higher concentrations, this compound could induce metabolic disruptions. Lower doses were shown to be safe and effective for therapeutic applications. This highlights the necessity for careful dosage optimization in potential clinical uses .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-PIXQIBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294785 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22224-41-5 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose in nucleoside chemistry?

A: this compound serves as a crucial starting material in synthesizing various modified nucleosides. These modified nucleosides, including those with 2'-C-branching or fluorinated sugars, are important for developing antiviral and anticancer agents. [, , , , ]

Q2: Can you provide an example of how this compound is used to synthesize a specific nucleoside?

A: Certainly. One example is the synthesis of Clofarabine and its α-isomer. Researchers utilized this compound as a starting point to create 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-α-D-ribofuranose. This intermediate was then subjected to bromination and coupled with 2-chloroadenine, ultimately yielding Clofarabine and its α-isomer after deprotection steps. []

Q3: The synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides utilizes this compound. Could you elaborate on the key steps involved?

A: The process involves converting this compound to 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose in three steps. This compound is then transformed into 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide, a versatile intermediate. Reacting this bromide with silylated pyrimidines yields the desired 2'-C-β-trifluoromethyl pyrimidine ribonucleoside precursors. []

Q4: How does the stereochemistry of this compound influence nucleoside synthesis?

A: The alpha configuration of the anomeric center in this compound plays a critical role in achieving stereoselectivity during nucleoside synthesis. For instance, when reacted with silylated pyrimidines in the presence of HgO/HgBr2, the reaction preferentially yields β-anomers of the target nucleosides. []

Q5: Are there alternative synthetic routes to access 2'-C-branched ribonucleosides?

A: Yes, researchers have developed a shorter, more flexible approach using 1,3,5-tri-O-benzoyl-α-d-ribofuranose. This five-step method involves oxidizing the free hydroxyl group, followed by stereoselective alkylation at the 2-position. Subsequent coupling with nucleobases and deprotection yield the desired 2'-C-branched ribonucleosides. []

Q6: What is the significance of developing [18F]-labeled nucleosides like [18F]FMAU?

A: [18F]-labeled nucleosides are valuable tools in positron emission tomography (PET) imaging. For example, [18F]FMAU is used to visualize HSV1-tk reporter gene expression, aiding in monitoring gene therapy efficacy. [, ]

Q7: How has the synthesis of [18F]FMAU been improved using a novel precursor?

A: Instead of multi-step conventional methods, researchers developed a direct fluorination approach using a novel 2′-methylsulfonyl-3′,5′-O-tetrahydropyranyl-N3-Boc-5-methyl-1-β-D-ribofuranosiluracil precursor. This method enables faster and more efficient radiosynthesis of [18F]FMAU, facilitating its clinical application. []

Q8: What analytical techniques are typically used to characterize synthesized nucleosides?

A: Synthesized nucleosides are commonly characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques provide comprehensive information about the compound's structure and purity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.